6H-[1,4]Dioxino[2,3-F]indole
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, cyclic structures containing at least two different elements as members of its ring(s), are fundamental to the study of life's chemistry and the development of new therapeutic agents. The strategic fusion of different heterocyclic systems is a powerful approach in drug discovery, often leading to compounds with enhanced biological efficacy and novel mechanisms of action. The exploration of new fused-ring systems is a dynamic area of research, with chemists continuously developing innovative synthetic methodologies to access these complex structures.
Significance of Indole (B1671886) and Dioxine Scaffolds in Modern Medicinal Chemistry
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov Its presence in a vast array of natural products and synthetic drugs underscores its remarkable ability to interact with a multitude of biological targets. mdpi.comnih.gov Indole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov The versatility of the indole ring allows for functionalization at various positions, enabling the fine-tuning of its biological profile.
The 1,4-dioxin (B1195391) ring, a six-membered heterocycle containing two oxygen atoms at positions 1 and 4, is another important structural motif. While not as extensively explored in medicinal chemistry as the indole scaffold, the 1,4-benzodioxin (B1211060) moiety, a related structure, is present in a number of biologically active compounds. The incorporation of a dioxin ring can influence a molecule's solubility, metabolic stability, and receptor-binding affinity.
Overview of the 6H-nih.govunimi.itDioxino[2,3-f]indole Core in Academic Research
Despite the individual prominence of its constituent parts, the fused 6H- nih.govunimi.itDioxino[2,3-f]indole core remains a largely uncharted territory in academic research. A comprehensive survey of the scientific literature reveals a scarcity of studies dedicated to the synthesis, characterization, and biological evaluation of this specific heterocyclic system. This lack of extensive research suggests that 6H- nih.govunimi.itDioxino[2,3-f]indole represents a novel scaffold with untapped potential. The primary evidence of its existence in the chemical literature comes from a limited number of derivatives, highlighting an opportunity for significant contributions in this area.
Detailed Research Findings
Given the nascent stage of research into 6H- nih.govunimi.itDioxino[2,3-f]indole , detailed experimental findings on the parent compound are not currently available in the public domain. However, the existence of a few derivatives points towards the feasibility of its synthesis and hints at potential areas of scientific inquiry.
One of the few documented examples is 6H-1,4-Dioxino[2,3-f]indole-7-carboxylic acid, 8-(3,4-diethoxyphenyl)-2,3-dihydro-, methyl ester . The structural complexity of this derivative suggests that the core 6H- nih.govunimi.itDioxino[2,3-f]indole scaffold is stable and amenable to further chemical modification. The presence of a carboxylic acid ester and a substituted phenyl group provides functional handles that could be utilized for the development of a library of related compounds for biological screening.
The synthesis of the parent 6H- nih.govunimi.itDioxino[2,3-f]indole has not been explicitly described. However, established synthetic methodologies for indole and fused heterocyclic systems offer plausible routes. For instance, a strategy could involve the construction of a substituted indole precursor bearing vicinal hydroxyl or halo groups, which could then undergo a cyclization reaction to form the dioxin ring. The venerable Fischer indole synthesis, a cornerstone of indole chemistry, could be adapted to create a suitably functionalized indole intermediate. nih.gov
The potential biological activities of 6H- nih.govunimi.itDioxino[2,3-f]indole derivatives can be inferred from the known pharmacological profiles of other indole-fused heterocyclic systems. For example, various indole-fused diazepines and oxazepines have demonstrated significant biological activities. unimi.itrsc.org The unique spatial arrangement and electronic properties conferred by the fused dioxin ring could lead to novel interactions with biological targets, potentially in areas such as oncology, infectious diseases, or neuroscience.
The following table summarizes the known derivative of 6H- nih.govunimi.itDioxino[2,3-f]indole :
| Compound Name | Molecular Formula | CAS Number |
| 6H-1,4-Dioxino[2,3-f]indole-7-carboxylic acid, 8-(3,4-diethoxyphenyl)-2,3-dihydro-, methyl ester | C24H25NO6 | 138044-41-4 |
| 2H,3H,6H-(1,4)dioxino(2,3-f)indole-7-carboxylic acid | C11H9NO4 | Not Available |
The table below outlines potential synthetic strategies for the construction of the 6H- nih.govunimi.itDioxino[2,3-f]indole core, based on established methods for related heterocyclic systems:
| Synthetic Strategy | Description | Potential Precursors |
| Intramolecular Cyclization of a Dihydroxyindole | Synthesis of a 5,6-dihydroxyindole (B162784) derivative followed by a Williamson ether synthesis-type cyclization with a 1,2-dihaloethane or a similar dielectrophile. | 5,6-Dihydroxyindole, 1,2-dibromoethane |
| Fischer Indole Synthesis with a Dioxin-containing Hydrazine (B178648) | Reaction of a phenylhydrazine (B124118) derivative containing a fused 1,4-dioxin ring with a suitable ketone or aldehyde. | (2,3-Dihydropyrido[3,2-b] nih.govunimi.itdioxin-7-yl)hydrazine, various ketones/aldehydes |
| Palladium-catalyzed Cross-Coupling Reactions | An intramolecular Buchwald-Hartwig amination or a similar palladium-catalyzed reaction from a precursor containing both the indole and dioxin-forming components. | A suitably substituted bromo-indole with a pendant alcohol or a bromo-aniline with a pendant dioxin precursor. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
326-20-5 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6H-[1,4]dioxino[2,3-f]indole |
InChI |
InChI=1S/C10H7NO2/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h1-6,11H |
InChI Key |
GBGCCMFMBRGOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC3=C(C=C21)OC=CO3 |
Origin of Product |
United States |
Synthetic Methodologies for 6h 1 2 Dioxino 2,3 F Indole and Its Derivatives
Established Synthetic Pathways to the 6H-wikipedia.orgacs.orgDioxino[2,3-f]indole Core
The construction of the tricyclic 6H- wikipedia.orgacs.orgDioxino[2,3-f]indole core, where the dioxin ring is fused to the 5,6-positions of the indole (B1671886), can be achieved by forming either the dioxin or the indole ring in the final key step.
Strategies for Constructing the Dioxine Ring System
A primary strategy for forming the 1,4-dioxin (B1195391) ring involves the cyclization of a suitably functionalized indole precursor, most notably 5,6-dihydroxyindole (B162784). This catechol-like indole serves as a key building block for forming the heterocyclic ether linkages.
One of the most common methods for forming a 1,4-dioxin ring is the Williamson ether synthesis , which involves the reaction of a diol with a dihalide. masterorganicchemistry.com In this context, 5,6-dihydroxyindole can be reacted with a two-carbon electrophile, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, under basic conditions. The base deprotonates the hydroxyl groups to form a more nucleophilic bis-phenoxide, which then undergoes a double intramolecular SN2 reaction to yield the 2,3-dihydro-6H- wikipedia.orgacs.orgdioxino[2,3-f]indole ring system. Subsequent dehydrogenation would lead to the aromatic 6H- wikipedia.orgacs.orgDioxino[2,3-f]indole.
The necessary precursor, 5,6-dihydroxyindole, is an intermediate in the biosynthesis of eumelanin (B1172464) and can be synthesized in the laboratory. wikipedia.org One synthetic route starts from 3,4-dibenzyloxybenzaldehyde, which undergoes a Henry reaction with nitromethane, followed by nitration, reduction of the nitro groups, and final debenzylation to yield the target dihydroxyindole. wikipedia.orggoogle.com Another efficient method involves the catalytic reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene using a palladium, platinum, or rhodium catalyst to produce 5,6-dihydroxyindole in a single step. google.com
Methodologies for Indole Ring Formation Fused to the Dioxine Moiety
An alternative approach involves constructing the indole's five-membered pyrrole (B145914) ring onto a pre-existing 1,4-benzodioxane (B1196944) framework. This leverages well-established indole synthesis reactions, applying them to functionalized benzodioxane starting materials.
The Fischer indole synthesis is a powerful and widely used method for forming indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov To synthesize the 6H- wikipedia.orgacs.orgDioxino[2,3-f]indole core, one would start with (2,3-dihydro-1,4-benzodioxan-6-yl)hydrazine. Condensation of this hydrazine (B178648) with a suitable ketone or aldehyde (e.g., pyruvic acid or acetone) would form the corresponding hydrazone. byjus.com88guru.com Subsequent treatment with an acid catalyst (such as HCl, H₂SO₄, or Lewis acids like ZnCl₂) initiates a rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the final fused indole ring system. wikipedia.orgnih.govbyjus.com
Another highly effective method is the Leimgruber-Batcho indole synthesis , which begins with an ortho-nitrotoluene derivative. wikipedia.org For the target scaffold, a starting material like 6-methyl-7-nitro-1,4-benzodioxane would be required. The synthesis first involves the formation of an enamine by reacting the nitrated benzodioxane with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine. wikipedia.orgyoutube.com In the second step, a reductive cyclization of the intermediate enamine, typically using reagents like Raney nickel and hydrazine, palladium on carbon, or stannous chloride, forms the indole ring. wikipedia.orgdoi.org This method is known for its high yields and mild conditions. wikipedia.org
Synthesis of Specific 2,3-Dihydro-6H-wikipedia.orgacs.orgDioxino[2,3-f]indole Derivatives
While the synthesis of the parent compound is based on general methodologies, specific synthetic routes have been developed for functionalized derivatives, particularly those bearing fluorine substituents, which are of significant interest in medicinal chemistry.
Synthesis of Trifluoromethylated 2,3-Dihydro-6H-wikipedia.orgacs.orgDioxino[2,3-f]indole Derivatives
A notable pathway has been established for the synthesis of 2-trifluoromethyl (CF₃) indoles, which can be considered derivatives of the dioxino-indole scaffold where the dioxin ring is substituted on the benzene (B151609) portion of the indole. This approach leverages the reductive cyclization of ortho-nitroaryl precursors.
Approaches via ortho-Nitrobenzaldehydes
An efficient, one-pot, two-step synthesis for 2-CF₃-indoles begins with substituted ortho-nitrobenzaldehydes. wikipedia.org The first key step is a catalytic olefination reaction of the ortho-nitrobenzaldehyde with trichlorotrifluoroethane (CF₃CCl₃) to stereoselectively produce trifluoromethylated ortho-nitrostyrenes. wikipedia.org This reaction proceeds in high yield, with ethylene (B1197577) glycol often being the solvent of choice. wikipedia.org
The resulting trifluoromethylated ortho-nitrostyrene is then converted into an α-CF₃-β-(2-nitroaryl) enamine. This is achieved by treating the styrene (B11656) with an excess of a secondary amine, such as pyrrolidine, at room temperature. wikipedia.org The enamine forms in high yield and serves as a crucial intermediate for the subsequent cyclization step. wikipedia.org
Table 1: Synthesis of Trifluoromethylated ortho-Nitrostyrenes from ortho-Nitrobenzaldehydes
| Entry | Substituent on Benzaldehyde | Product | Yield (%) |
| 1 | H | (E)-1-(2-nitrophenyl)-3,3,3-trifluoroprop-1-ene | 81 |
| 2 | 4-Cl | (E)-1-(4-chloro-2-nitrophenyl)-3,3,3-trifluoroprop-1-ene | 88 |
| 3 | 5-Cl | (E)-1-(5-chloro-2-nitrophenyl)-3,3,3-trifluoroprop-1-ene | 85 |
| 4 | 4-F | (E)-1-(4-fluoro-2-nitrophenyl)-3,3,3-trifluoroprop-1-ene | 82 |
| 5 | 4,5-diCl | (E)-1-(4,5-dichloro-2-nitrophenyl)-3,3,3-trifluoroprop-1-ene | 86 |
| Data sourced from reference wikipedia.org. Yields correspond to the isolated product from the catalytic olefination reaction. |
Reduction of α-CF₃-Enamines
The final step to form the 2-CF₃-indole ring is the reduction of the nitro group on the α-CF₃-enamine intermediate. wikipedia.org The reduction of the nitro group to an amine initiates a spontaneous intramolecular cyclization, ultimately affording the target indole. wikipedia.org Several reduction systems have proven effective, including Fe-AcOH-H₂O and Zn-AcOH-H₂O, both of which provide the final 2-CF₃-indole in high yields. wikipedia.org This one-pot reduction and cyclization is a robust method with a broad synthetic scope. wikipedia.org
Table 2: Synthesis of 2-CF₃-Indoles via Reduction of α-CF₃-Enamines
| Entry | Starting Enamine Precursor (Substituent) | Product (2-CF₃-Indole) | Yield (%) |
| 1 | H | 2-(Trifluoromethyl)-1H-indole | 85 |
| 2 | 5-Cl | 5-Chloro-2-(trifluoromethyl)-1H-indole | 85 |
| 3 | 6-Cl | 6-Chloro-2-(trifluoromethyl)-1H-indole | 83 |
| 4 | 5-F | 5-Fluoro-2-(trifluoromethyl)-1H-indole | 78 |
| 5 | 5,6-diCl | 5,6-Dichloro-2-(trifluoromethyl)-1H-indole | 82 |
| Data sourced from reference wikipedia.org. Yields are for the one-pot reduction-cyclization step. |
Synthesis of 2,3-Dihydro-6H-nih.govresearchgate.netDioxino[2,3-f]indole-7,8-dione and Carboxylic Acid Derivatives
Direct and established synthetic routes for 2,3-Dihydro-6H- nih.govresearchgate.netDioxino[2,3-f]indole-7,8-dione and its corresponding dicarboxylic acid derivatives are not extensively documented in the current body of scientific literature. However, plausible synthetic pathways can be postulated based on well-established transformations in heterocyclic chemistry.
Proposed Synthesis of 2,3-Dihydro-6H- nih.govresearchgate.netDioxino[2,3-f]indole-7,8-dione:
A potential route to the dione (B5365651) derivative could commence with a suitably substituted 1,4-benzodioxin (B1211060) precursor. For instance, a catechol derivative can be reacted with a dihaloethane to form the 1,4-dioxin ring. Subsequent nitration, reduction of the nitro group to an amine, and protection of the resulting aniline (B41778) would provide a key intermediate. This intermediate could then be subjected to conditions conducive to indole ring formation, such as the Fischer indole synthesis, by reacting it with a suitable ketone or aldehyde. The final step would involve the oxidation of the electron-rich benzene ring of the indole nucleus to the corresponding ortho-quinone. Oxidizing agents like Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are often employed for such transformations.
Proposed Synthesis of 6H- nih.govresearchgate.netDioxino[2,3-f]indole-7,8-dicarboxylic Acid:
The synthesis of the dicarboxylic acid derivative could be envisioned to proceed from a 7,8-dimethyl-6H- nih.govresearchgate.netdioxino[2,3-f]indole precursor. The initial steps to construct this precursor would be similar to those described for the dione derivative, utilizing a dimethyl-substituted catechol in the initial formation of the benzodioxin ring. Once the fused indole system is in place, the two methyl groups at the 7 and 8 positions could be oxidized to carboxylic acids. A common method for the oxidation of alkyl chains on an aromatic ring is the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification.
Table 1: Proposed Synthetic Reactions for Key Derivatives
| Derivative | Proposed Precursor | Key Reaction Step |
| 2,3-Dihydro-6H- nih.govresearchgate.netDioxino[2,3-f]indole-7,8-dione | 6H- nih.govresearchgate.netDioxino[2,3-f]indole | Oxidation of the benzene moiety |
| 6H- nih.govresearchgate.netDioxino[2,3-f]indole-7,8-dicarboxylic acid | 7,8-Dimethyl-6H- nih.govresearchgate.netdioxino[2,3-f]indole | Oxidation of methyl groups |
Functionalization at Specific Positions of the Scaffold
The functionalization of the 6H- nih.govresearchgate.netDioxino[2,3-f]indole scaffold can be directed to several positions, including the indole nitrogen, the C2 and C3 positions of the pyrrole ring, and the aromatic benzene ring. Electrophilic substitution reactions are common for indoles, with the C3 position being the most nucleophilic and thus the most likely site for substitution. However, by employing protecting groups on the indole nitrogen and at the C3 position, functionalization can be directed to other positions. For instance, N-protection followed by lithiation can allow for the introduction of various electrophiles at the C2 position. Functionalization of the benzene portion of the molecule would likely require more forcing conditions or the use of directed metalation strategies.
Advanced Synthetic Techniques and Molecular Modifications for Related Scaffolds
Modern synthetic organic chemistry offers a plethora of powerful tools for the construction and modification of complex heterocyclic systems. While specific applications to the 6H- nih.govresearchgate.netDioxino[2,3-f]indole scaffold may be limited, the principles from related indole chemistry are highly applicable.
Molecular Hybridization Strategies
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. researchgate.netnih.goveurekaselect.com This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic properties. The 6H- nih.govresearchgate.netDioxino[2,3-f]indole scaffold can be considered a hybrid of indole and 1,4-dioxin, both of which are present in numerous biologically active compounds.
Further hybridization could involve linking other heterocyclic moieties to the 6H- nih.govresearchgate.netDioxino[2,3-f]indole core. For example, a triazole ring, known for its diverse biological activities, could be introduced via a "click chemistry" approach, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This would typically involve first functionalizing the indole scaffold with either an azide (B81097) or an alkyne group.
Table 2: Examples of Molecular Hybridization Strategies for Indole Derivatives
| Hybrid Type | Linking Strategy | Potential Biological Activity |
| Indole-Triazole | Click Chemistry (CuAAC) | Anticancer, Antimicrobial nih.gov |
| Indole-Thiadiazole | Condensation Reactions | Antimicrobial nih.gov |
| Indole-Oxadiazole | Cyclization of Hydrazides | Various |
Regioselective Functionalization Techniques
Achieving regioselectivity in the functionalization of indoles is a significant challenge due to the multiple reactive sites. bohrium.comthieme-connect.comnih.gov However, various strategies have been developed to control the position of substitution.
Directing Groups: The use of a directing group on the indole nitrogen can steer electrophilic attack or metalation to a specific position on the benzene ring. nih.gov For instance, a removable pivaloyl or a phosphinoyl group can direct functionalization to the C7 position.
C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. bohrium.comthieme-connect.com Different metal catalysts and ligands can exhibit distinct regioselectivities, allowing for the targeted introduction of functional groups at various positions of the indole ring system.
Protecting Group Strategies: As mentioned earlier, blocking the more reactive positions (N1 and C3) can allow for functionalization at less reactive sites like C2, C4, C5, C6, and C7.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. nih.govrsc.orgresearchgate.net These reactions are atom-economical and can rapidly generate libraries of structurally diverse molecules. Several MCRs are known for the synthesis of functionalized indoles and fused indole systems.
A plausible MCR for the synthesis of a functionalized 6H- nih.govresearchgate.netDioxino[2,3-f]indole derivative could involve the reaction of a pre-formed amino-benzodioxin, an aldehyde, and an isocyanide in a Ugi-type reaction, followed by a subsequent cyclization step to form the indole ring. The diversity of the final products can be easily achieved by varying the starting components. researchgate.net
Table 3: Common Multicomponent Reactions for Indole Synthesis
| Reaction Name | Components | Product Type |
| Ugi Reaction | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amide |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide |
| Fischer Indole Synthesis | Phenylhydrazine (B124118), Aldehyde/Ketone | Indole |
Structure Activity Relationship Sar Studies of 6h 1 2 Dioxino 2,3 F Indole Derivatives
Biological and Pharmacological Research of 6h 1 2 Dioxino 2,3 F Indole Derivatives
Enzyme Inhibition Studies
Derivatives of 6H- nih.govnih.govdioxino[2,3-f]indole have demonstrated notable inhibitory effects against several classes of enzymes, highlighting their therapeutic potential.
Inhibition of Kinases, with focus on Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
A significant area of research has been the development of 2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinazoline derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govresearchgate.net Many of these compounds have shown potent inhibitory activity against both wild-type EGFR (EGFRwt) and its clinically relevant mutants, such as the T790M/L858R double mutant. nih.gov
In one study, a series of these derivatives were synthesized and evaluated, with many exhibiting IC₅₀ values below 50 nM against EGFRwt, and six compounds showing IC₅₀ values under 10 nM. nih.gov Notably, compound b1 emerged as a highly potent inhibitor with an IC₅₀ of 2.0 nM against EGFRwt and 6.9 nM against the EGFR(T790M/L858R) mutant. nih.gov The inhibitory activity of these compounds against EGFR-TK was found to be in the range of 10.29 nM to 652.3 nM. researchgate.net
Table 1: EGFR Inhibitory Activity of Selected 2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinazoline Derivatives
| Compound | EGFRwt IC₅₀ (nM) | EGFR(T790M/L858R) IC₅₀ (nM) |
|---|
| b1 | 2.0 | 6.9 |
Further research into 6-arylureido-4-anilinoquinazoline derivatives, which can be considered related structures, also revealed potent EGFR inhibitory activities, with IC₅₀ values ranging from 11.66 to 867.1 nM. frontiersin.org The introduction of an aryl urea (B33335) group at the C-6 position of the quinazoline (B50416) scaffold was suggested to enhance the interaction with the target. frontiersin.org
Inhibition of Glucosidase Enzymes (e.g., β-Glucuronidase, α-Glucosidase)
While specific studies on 6H- nih.govnih.govdioxino[2,3-f]indole derivatives and their direct inhibition of glucosidase enzymes are not extensively documented in the provided results, research on broader indole (B1671886) derivatives indicates a strong potential for this class of compounds to act as α-glucosidase and α-amylase inhibitors. nih.gov For instance, a series of indole-based compounds demonstrated good to moderate inhibitory activity against α-amylase (IC₅₀ = 3.80 to 47.50 μM) and α-glucosidase (IC₅₀ = 3.10-52.20 μM). nih.gov This suggests that the indole core, a key component of the 6H- nih.govnih.govdioxino[2,3-f]indole structure, is a promising pharmacophore for the development of glucosidase inhibitors.
Receptor Modulation Investigations
The interaction of 6H- nih.govnih.govdioxino[2,3-f]indole derivatives with various receptors has been another focal point of research, particularly concerning serotonin (B10506) receptors.
Serotonin Receptor Interactions
Derivatives containing the indole nucleus are known to interact with serotonin (5-HT) receptors. nih.gov Research on rotationally restricted phenolic analogs of serotonin, including a dihydropyrano[2,3-f]indole derivative, has shed light on the structural requirements for receptor affinity and selectivity. nih.gov While the dihydropyrano[3,2-e]indole derivatives showed lower affinity for 5-HT1 receptors, they exhibited equal or greater affinity for 5-HT2 receptors. nih.gov This indicates that the fusion of a dioxino or pyrano ring to the indole structure can significantly influence the binding profile at different serotonin receptor subtypes. The potent affinity of these analogs for 5-HT2 receptors suggests that the aminoethyl side chain of serotonin adopts distinct conformations when binding to 5-HT1 versus 5-HT2 receptors. nih.gov
Other Receptor Binding Profiles
Beyond serotonin receptors, derivatives of the nih.govnih.govdioxino[2,3-f]quinazoline scaffold have been investigated as dual inhibitors of other important receptor tyrosine kinases, namely c-Met and VEGFR-2. nih.gov A number of these compounds displayed inhibitory potency in the nanomolar range for both receptors. nih.gov This dual inhibitory action is a promising strategy in cancer therapy.
Anti-Proliferative and Anticancer Activities
The enzyme inhibitory and receptor modulating effects of 6H- nih.govnih.govdioxino[2,3-f]indole derivatives translate into significant anti-proliferative and anticancer activities.
Studies on 2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinazoline derivatives have demonstrated their cytotoxic activity against various cancer cell lines. researchgate.net For example, compounds with strong inhibitory activity against both EGFRwt and the EGFR(T790M/L858R) mutant also showed good anti-proliferative effects against H358 and A549 lung cancer cells. nih.gov One particular derivative, compound 13c , was identified as a potent anticancer agent with IC₅₀ values between 8.82 and 10.24 μM against non-small cell lung cancer cell lines A549 and NCI-H157. researchgate.net
Furthermore, nih.govnih.govdioxino[2,3-f]quinazoline derivatives designed as dual c-Met and VEGFR-2 inhibitors have also shown significant anti-tumor activity. nih.gov Compound 7k , for instance, demonstrated notable in vivo anti-tumor effects in a hepatocellular carcinoma xenograft mouse model. nih.gov
Table 2: Anticancer Activity of Selected nih.govnih.govdioxino[2,3-f]quinazoline Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| b1 | H358, A549 | Good anti-proliferative activity | nih.gov |
| 13c | A549, NCI-H157 | IC₅₀: 8.82 - 10.24 μM | researchgate.net |
| 7k | MHCC97H (in vivo) | Significant anti-tumor activity | nih.gov |
The broader class of indole derivatives has also been extensively studied for anticancer properties. nih.govnih.govmdpi.com These studies highlight the potential of the indole scaffold, and by extension the 6H- nih.govnih.govdioxino[2,3-f]indole core, in the development of novel anticancer agents. nih.govnih.govmdpi.comgoogle.com
Mechanistic Investigations of Cell Growth Inhibition
The anticancer properties of indole derivatives are a primary focus of research, with many studies aiming to elucidate the specific cellular mechanisms responsible for their cytotoxic and cytostatic effects. nih.govnih.gov These compounds have been shown to modulate multiple signaling pathways, leading to the inhibition of cancer cell proliferation. nih.gov
Apoptosis Induction
A key mechanism by which indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Research has shown that these compounds can trigger apoptosis in various cancer cell lines, making it a desirable attribute for potential anticancer agents. nih.gov
For instance, studies on ether-lipid derivatives, which share structural similarities with some pharmacologically active indoles, demonstrated the induction of apoptosis in several human leukemic cell lines, including HL60, Molt-4, and U937. nih.gov In one study, exposure to the aza-phospholipid derivatives BN52205 and BN52211 resulted in significant DNA fragmentation, a hallmark of apoptosis. nih.gov Approximately 50% of DNA was fragmented in HL60 cells, while Molt-4 and U937 cells showed 34% and 20% fragmentation, respectively. nih.gov Similarly, certain indole derivatives designed to target EGFR were found to induce the extrinsic apoptosis pathway. nih.gov
| Cell Line | Derivative Type | Key Finding |
| HL60, Molt-4, U937 | Aza-phospholipid derivatives | Induced apoptotic death, with significant DNA fragmentation observed. nih.gov |
| HepG2, HCT-116, A549 | Hydrazine-1-carbothioamide indole derivative (4a) | Induced the extrinsic apoptosis pathway. nih.gov |
| A431, A549, LNCaP | Prenyloxy-substituted indeno[1,2-b]indole (B1252910) (4p) | Showed apoptosis-inducing effects. mdpi.com |
Cell Cycle Arrest
In addition to apoptosis, indole derivatives have been found to inhibit cancer cell growth by causing cell cycle arrest at specific phases, preventing the cells from dividing and proliferating.
One study investigating a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, found that it induced a dose-dependent arrest of colorectal cancer cells at the G2/M phase of the cell cycle. nih.gov This was confirmed by an increase in the mitotic cell-cycle marker phosphor-histone 3 (p-H3). nih.gov Similarly, cytotoxicity studies of certain indolo[2,3-b]quinoxaline derivatives revealed that the most potent compounds caused a significant accumulation of cells in the G2/M phase. nih.gov Other research on novel N-alkylindole-isatin conjugates also demonstrated the ability to arrest the cell cycle, an effect linked to the inhibition of cyclin-dependent kinase 2 (CDK2). researchgate.net
| Cell Line | Derivative/Fraction | Effect |
| HT-29 | Dichloromethane Fraction from Toddalia asiatica | Caused a significant increase in the G2/M phase cell population. frontiersin.org |
| HCT116, HCT8 | DHPITO | Dose-dependently increased the number of cells in the G2/M phase. nih.gov |
| HL-60 | Indolo[2,3-b]quinoxaline derivatives | Induced a massive accumulation of cells in the G2/M phase. nih.gov |
| HepG2, HCT-116, A549 | Indole derivatives 4a and 6c | Arrested cancer cells in the G2/M phase. nih.gov |
Target-Specific Anticancer Mechanisms (e.g., EGFR Pathway Modulation)
Modern anticancer drug development often focuses on targeting specific molecules that are crucial for tumor growth and survival. nih.gov The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a major role in cell proliferation and survival, and its aberrant activation is a key factor in the development of many tumors. nih.gov
Several studies have explored indole derivatives as inhibitors of EGFR and other related tyrosine kinases like VEGFR-2. nih.govnih.gov For example, a series of nih.govnih.govdioxino[2,3-f]quinazoline derivatives were designed as dual inhibitors of c-Met and VEGFR-2, with compounds 7k and 7m showing inhibitory values in the nanomolar range. nih.gov In another study, indole-6-carboxylate ester derivatives were synthesized to target EGFR. nih.gov Molecular docking studies showed that compound 4a fit well within the active site of EGFR, and it was identified as a potent cytotoxic agent that inhibits the enzyme's tyrosine kinase activity. nih.gov
| Derivative Class | Target(s) | Key Finding |
| nih.govnih.govDioxino[2,3-f]quinazoline | c-Met, VEGFR-2 | Compounds 7k and 7m showed dual inhibition with IC50 values in the nanomolar range. nih.gov |
| Hydrazine-1-carbothioamide indole | EGFR | Compound 4a exhibited the highest EGFR enzyme inhibitory activity. nih.gov |
| Oxadiazole indole | VEGFR-2 | Compound 6c showed the highest VEGFR-2 enzyme inhibitory activity. nih.gov |
| 3-{[2-chloro-1-(4-chlorobenzyl)-5-methoxy-6-methyl-1H-indol-3-yl]methylene}-5-hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one | Estrogen Receptor Beta (ERβ) | The compound binds to ERβ, inhibiting the growth of human ovarian cancer cells. nih.gov |
Anti-inflammatory Response Modulation
Inflammation is a critical biological response, but chronic inflammation is a key component of many diseases. Indole derivatives have been investigated for their ability to modulate this response. nih.govnih.gov Research has demonstrated that these compounds can reduce the production and release of key pro-inflammatory mediators.
For instance, a study on 4-indolyl-2-arylaminopyrimidine derivatives found that compound 6h significantly attenuated lung inflammation in a mouse model of acute lung injury (ALI). nih.gov This effect was achieved by reducing the mRNA expression of inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov Similarly, indole-imidazolidine hybrids were shown to reduce leukocyte migration and the release of TNF-α and IL-1β in models of inflammation. nih.gov Another study found that an indole-2-formamide benzimidazole[2,1-b]thiazole derivative (compound 13b) effectively inhibited the production of pro-inflammatory cytokines in RAW264.7 cells. rsc.org
| Derivative Class | Model | Key Findings |
| 4-Indolyl-2-arylaminopyrimidine | LPS-induced ALI in mice | Compound 6h reduced mRNA expression of IL-1β, IL-6, and TNF-α. nih.gov |
| Indole-imidazolidine | Air pouch and peritonitis models | Reduced leukocyte migration and release of TNF-α and IL-1β. nih.gov |
| Indole-2-formamide benzimidazole[2,1-b]thiazole | LPS-induced RAW264.7 cells | Compound 13b effectively inhibited NO, IL-6, and TNF-α release. rsc.org |
Antimicrobial and Antitubercular Efficacy
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Indole derivatives have emerged as a promising class of compounds in this area, showing efficacy against a range of bacteria and fungi, including the pathogen responsible for tuberculosis. wjpsonline.comresearchgate.netnih.gov
A study of new isatin (B1672199) derivatives, which contain an indole core, found that several compounds exhibited good activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity. wjpsonline.com Notably, compound 3c was found to be highly active against Mycobacterium tuberculosis H37Rv. wjpsonline.com The structure-activity relationship of isatin derivatives indicates that substitutions at certain positions can enhance anti-tuberculosis activity. researchgate.net More recent research has focused on extensively drug-resistant (XDR) pathogens. A screening of 46 indole derivatives against XDR Acinetobacter baumannii identified three compounds—5-iodoindole, 3-methylindole, and 7-hydroxyindole—as having potent antimicrobial and antibiofilm activity. nih.gov
| Derivative Class/Compound | Target Organism(s) | Key Finding(s) |
| Isatin derivatives (3a, 3c, 3e, 3f) | Gram (+/-) bacteria, Fungi | Showed good antibacterial and antifungal activity. wjpsonline.com |
| Isatin derivative (3c) | Mycobacterium tuberculosis H37Rv | Demonstrated high antitubercular activity. wjpsonline.com |
| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii | Inhibited biofilm formation and eradicated mature biofilms. nih.gov |
| Indole-triazole derivative (3d) | MRSA, C. krusei | Possessed a broad spectrum of activity with low MIC values (3.125-50 µg/mL). nih.gov |
Investigations into DNA Interactions
The interaction of small molecules with DNA is a well-established mechanism for many anticancer and antimicrobial drugs. Indole derivatives have been studied for their ability to bind to DNA, which can disrupt cellular processes and lead to cell death. nih.govnih.gov
Research on a series of indolo[2,3-b]quinoxaline and related derivatives showed that the nature of the side chain attached to the indole nitrogen significantly influences DNA affinity. nih.gov Compounds with a dimethylaminoethyl chain were found to bind strongly to DNA, showing a preference for GC-rich sequences. nih.gov A clear relationship was observed between the strength of DNA binding and the cytotoxicity of these compounds. nih.gov Further studies on novel indole derivatives with thiazolidine (B150603) and imidazolidine (B613845) side chains also highlighted their ability to interact with DNA. nih.gov The compound 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (4a) showed a high DNA binding constant (Kb of 5.69 × 10⁴) and was active against leukemia cell lines. nih.gov Some tetracyclic indolizino[6,7-b]indoles were designed as hybrid molecules to act as both DNA cross-linking agents and topoisomerase inhibitors. researchgate.net
| Derivative Class | Key Finding(s) |
| Indolo[2,3-b]quinoxaline | Derivatives with a dimethylaminoethyl side chain bind strongly to DNA, preferring GC-rich sequences. nih.gov |
| Indole with thiazolidine/imidazolidine side chains | Compound 4a showed a high DNA binding constant and activity against leukemia cells. nih.gov |
| Indolizino[6,7-b]indoles | Act as DNA cross-linking agents and inhibit topoisomerase I and II. researchgate.net |
Future Research Directions and Research Gaps
Exploration of Novel Synthetic Routes and Derivatization Strategies
The foundational step in understanding the potential of 6H- ijrrjournal.comsemanticscholar.orgDioxino[2,3-f]indole lies in the development of efficient and versatile synthetic methodologies. Currently, there are no established routes for the synthesis of this specific dioxino-indole system. Future research should prioritize the exploration of various synthetic strategies, which could include:
Cyclization Reactions: Investigating intramolecular cyclization reactions of appropriately substituted indole (B1671886) precursors bearing a dihydroxyethyl ether or a related functional group at the 4- and 5-positions.
Transition-Metal Catalyzed Cross-Coupling: Employing modern cross-coupling reactions to construct the 1,4-dioxin (B1195391) ring onto a pre-functionalized indole core.
Photochemical and Electrochemical Methods: Exploring light or electricity-mediated reactions as green and efficient alternatives for the ring-forming step.
Once a reliable synthetic route is established, the focus can shift to creating a library of derivatives. Derivatization strategies should target various positions on the indole and dioxin rings to systematically probe the structure-activity relationship. Key derivatization approaches could involve:
Substitution on the Indole Nitrogen: Introduction of alkyl, aryl, or acyl groups on the indole nitrogen to modulate lipophilicity and electronic properties.
Functionalization of the Benzene (B151609) Ring: Halogenation, nitration, and other electrophilic aromatic substitution reactions to introduce a range of functional groups.
Modification of the Dioxin Ring: Although chemically more challenging, exploring the introduction of substituents on the dioxin ring could lead to unique properties.
Development of Advanced SAR Models for Targeted Modulators
With a library of 6H- ijrrjournal.comsemanticscholar.orgDioxino[2,3-f]indole derivatives in hand, the next critical step will be to understand how structural modifications influence their biological activity. The development of robust Structure-Activity Relationship (SAR) models will be paramount for the rational design of targeted modulators. This will involve:
High-Throughput Screening: Initially, screening the compound library against a diverse panel of biological targets to identify initial hits.
Quantitative SAR (QSAR): Once initial activity is identified, QSAR studies can be employed to build mathematical models that correlate physicochemical properties of the derivatives with their biological activity. These models can then predict the activity of new, unsynthesized compounds.
Computational Docking and Molecular Dynamics: Utilizing computational tools to predict the binding modes of active compounds with their biological targets. This will provide insights into the key molecular interactions driving activity and guide the design of more potent and selective analogs.
Identification and Validation of New Biological Targets
A significant research gap is the complete lack of knowledge regarding the biological targets of 6H- ijrrjournal.comsemanticscholar.orgDioxino[2,3-f]indole. The unique electronic and steric properties of this scaffold suggest that it may interact with a range of biological macromolecules in novel ways. Future research should focus on:
Phenotypic Screening: Employing cell-based assays to identify compounds that elicit a specific desired phenotype (e.g., anti-cancer, anti-inflammatory, neuroprotective effects).
Target Identification Techniques: For active compounds identified through phenotypic screening, techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be used to identify their specific protein targets.
Target Validation: Once a potential target is identified, further experiments will be necessary to validate its role in the observed biological effect. This can involve techniques like gene knockout/knockdown, enzymatic assays, and biophysical interaction studies.
Integration of Multidisciplinary Approaches for Comprehensive Understanding
A holistic understanding of 6H- ijrrjournal.comsemanticscholar.orgDioxino[2,3-f]indole will necessitate a collaborative, multidisciplinary approach that integrates computational and experimental investigations. This synergistic strategy will accelerate the research and development process. Key areas for integration include:
Computational Prediction of Properties: Utilizing quantum mechanical calculations to predict the electronic properties, reactivity, and spectral characteristics of the parent compound and its derivatives. This can guide synthetic efforts and aid in the interpretation of experimental data.
In Silico Screening and Experimental Validation: Combining virtual screening of large compound libraries against potential targets with subsequent experimental validation of the top-scoring hits.
Iterative Design-Synthesize-Test-Analyze Cycle: Establishing a feedback loop where computational models inform the design of new derivatives, which are then synthesized and tested experimentally. The resulting data is then used to refine and improve the computational models for the next round of design.
The exploration of 6H- ijrrjournal.comsemanticscholar.orgDioxino[2,3-f]indole is currently a blank slate. By systematically addressing the research directions and filling the knowledge gaps outlined above, the scientific community can begin to unravel the potential of this novel heterocyclic system and pave the way for its application in various scientific and technological fields.
Q & A
Q. What are the optimal synthetic routes for 6H-[1,4]Dioxino[2,3-F]indole, and how can yield be maximized?
Methodological Answer :
- Multi-Step Synthesis : Begin with fluorinated aromatic precursors (e.g., hexafluorobenzene derivatives) to exploit electrophilic substitution reactivity. Acid-induced cyclization (e.g., using HBr or HCl) can close the dioxane ring, as demonstrated in tetrafluoroindole synthesis .
- Yield Optimization : Use factorial design (e.g., varying temperature, catalyst concentration, and reaction time) to identify critical variables. Pre-experimental screening (e.g., Taguchi methods) reduces trial iterations .
- Characterization : Validate purity via gas chromatography (GC) with NIST-standardized retention indices and nuclear magnetic resonance (NMR) for structural confirmation.
Q. How can researchers characterize the electronic and steric properties of this compound?
Methodological Answer :
- Spectroscopic Analysis : UV-Vis spectroscopy to assess π-π* transitions influenced by the dioxane ring’s electron-donating effects. Compare with simpler indole derivatives (e.g., 6-hydroxyindole ).
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian09) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
- X-Ray Crystallography : Resolve steric hindrance around the fused dioxane ring using single-crystal diffraction, referencing NIST structural databases for validation .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?
Methodological Answer :
- Factorial Design : Employ a 2^k design to test variables like catalyst type (Pd vs. Ni), solvent polarity, and ligand steric bulk. Use ANOVA to isolate significant factors .
- In Situ Monitoring : Couple reaction progress with real-time Fourier-transform infrared (FTIR) spectroscopy to detect transient intermediates (e.g., palladacycles) .
- Mechanistic Probes : Introduce isotopic labeling (e.g., deuterated substrates) to track regioselectivity in C-H activation steps .
Q. How can computational tools resolve contradictions in reported catalytic activity data?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvent effects and ligand flexibility using COMSOL Multiphysics to explain discrepancies in turnover frequencies .
- Meta-Analysis : Apply Bayesian statistics to integrate heterogeneous datasets (e.g., varying reaction scales or purity levels) and identify confounding variables .
- Theoretical Frameworks : Reconcile data using Marcus theory for electron transfer or frontier molecular orbital (FMO) analysis to clarify steric/electronic mismatches .
Q. What strategies address challenges in isolating this compound derivatives from complex mixtures?
Methodological Answer :
- Separation Technologies : Use membrane-based techniques (e.g., nanofiltration) for size-selective isolation, optimized via response surface methodology (RSM) .
- Chromatographic Refinement : Pair high-performance liquid chromatography (HPLC) with mass-directed fractionation, referencing NIST fragmentation patterns .
- Crystallization Screening : Test co-crystallization agents (e.g., ionic liquids) to enhance crystal lattice stability, guided by Hansen solubility parameters .
Theoretical and Methodological Considerations
- Linking to Frameworks : Anchor studies to indole chemistry theory (e.g., electrophilic substitution trends) and heterocyclic aromaticity principles .
- Replicability : Use pre-test/post-test designs with non-equivalent control groups (e.g., comparing yields with/without catalysts) to ensure robustness .
- Ethical Data Practices : Disclose raw datasets (e.g., chromatograms, computational inputs) in supplementary materials to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
